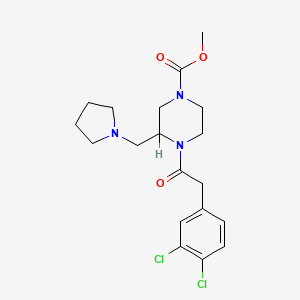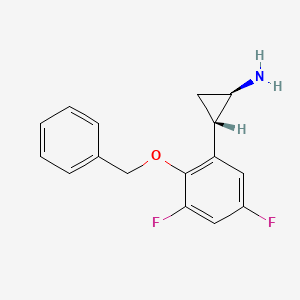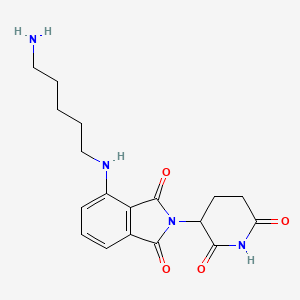
(S,R,S)-Ahpc-peg1-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-peg1-NH2 involves multiple steps, starting with the preparation of the core pyrrolidine structure. The key steps include:
Formation of the Pyrrolidine Core: This involves the reaction of a suitable amine with a protected amino acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves automated synthesis platforms to ensure high purity and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring reproducibility .
化学反应分析
Types of Reactions
(S,R,S)-Ahpc-peg1-NH2 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Amide Bond Formation: The compound can form amide bonds with carboxylic acids, which is crucial for its role in PROTAC synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and tosylates, typically under basic conditions.
Amide Bond Formation: Reagents such as carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) are used under mild conditions to form amide bonds.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with various functional groups attached, depending on the specific application in PROTAC synthesis .
科学研究应用
(S,R,S)-Ahpc-peg1-NH2 is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins within cells, offering a novel approach to drug discovery and development. Applications include:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in studies of protein function and degradation.
Medicine: Potential therapeutic applications in targeting disease-causing proteins.
Industry: Utilized in the development of new pharmaceuticals and biotechnological tools.
作用机制
The mechanism of action of (S,R,S)-Ahpc-peg1-NH2 involves its role as a linker in PROTACs. These molecules recruit the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain enhances solubility and bioavailability, while the VHL-recruiting ligand ensures specific binding to the E3 ligase .
相似化合物的比较
Similar Compounds
- (S,R,S)-Ahpc-peg2-NH2
- (S,R,S)-Ahpc-peg3-NH2
- (S,R,S)-Ahpc-peg4-NH2
- Pomalidomide-PEG1-NH2
Uniqueness
(S,R,S)-Ahpc-peg1-NH2 is unique due to its specific PEG chain length and the presence of the VHL-recruiting ligand, which provides optimal properties for PROTAC synthesis. The variation in PEG chain length among similar compounds allows for fine-tuning of the physical and chemical properties of the resulting PROTACs .
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S/c1-16-22(37-15-29-16)18-7-5-17(6-8-18)12-28-24(34)20-11-19(32)13-31(20)25(35)23(26(2,3)4)30-21(33)14-36-10-9-27/h5-8,15,19-20,23,32H,9-14,27H2,1-4H3,(H,28,34)(H,30,33)/t19-,20+,23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFPAHIYWIEFHI-ZRCGQRJVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-3-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]propanoate;oxalic acid](/img/structure/B8095191.png)
![Methyl 3-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]-3-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]propanoate;oxalic acid](/img/structure/B8095192.png)

![4-[4-(4-Benzylpiperidin-1-yl)sulfonylphenyl]-1,3-thiazol-2-amine](/img/structure/B8095217.png)





![(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B8095255.png)


![(4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B8095286.png)
![N-[4-[8-[(3S)-3,4-dimethylpiperazin-1-yl]-7-methyl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]-2-(trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B8095293.png)
